molecular formula C21H28N4O4S B2469401 2-(4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazin-1-yl)pyrimidine CAS No. 946237-54-3

2-(4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazin-1-yl)pyrimidine

Cat. No.: B2469401
CAS No.: 946237-54-3
M. Wt: 432.54
InChI Key: ZSPKWBFCGNQYTQ-UHFFFAOYSA-N
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Description

2-(4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C21H28N4O4S and its molecular weight is 432.54. The purity is usually 95%.
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Scientific Research Applications

Chemistry: The compound's unique combination of aromatic rings and heterocycles makes it a candidate for studying electron distribution, reaction mechanisms, and potential for further chemical modification.

Biology: Its structure suggests potential interactions with biological macromolecules, possibly influencing receptor binding or enzyme activity, making it a candidate for drug development.

Medicine: With appropriate modifications, this compound could serve as a scaffold for creating new pharmaceuticals aimed at treating a range of conditions by targeting specific biological pathways.

Mechanism of Action: The compound likely exerts its effects through interactions with biological targets such as receptors or enzymes. The benzofuran moiety might interact with hydrophobic pockets, while the piperazine and pyrimidine rings could engage in hydrogen bonding or electrostatic interactions with active sites, modulating the activity of the target.

Comparison with Similar Compounds: Compared to other compounds with benzofuran, piperazine, or pyrimidine structures, 2-(4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazin-1-yl)pyrimidine offers a unique amalgamation of these features, potentially combining the biological activities and chemical properties of each moiety in a novel way.

Comparison with Similar Compounds

  • 2-(2-Aminopyrimidin-4-ylamino)benzofuran derivatives.

  • Piperazine-linked benzofurans.

  • Sulfonylated pyrimidines.

Each brings distinct properties to the table, making them interesting for comparative studies.

Properties

IUPAC Name

2-[4-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propylsulfonyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4S/c1-21(2)16-17-6-3-7-18(19(17)29-21)28-14-5-15-30(26,27)25-12-10-24(11-13-25)20-22-8-4-9-23-20/h3-4,6-9H,5,10-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPKWBFCGNQYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)N3CCN(CC3)C4=NC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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